4-Methyl-N-(4-methylcyclohexyl)aniline
Description
4-Methyl-N-(4-methylcyclohexyl)aniline (CAS: 34160-43-5, molecular formula: C₁₃H₁₉N, molecular weight: 189.30) is a secondary amine featuring a 4-methyl-substituted aniline core and a 4-methylcyclohexyl group attached to the nitrogen atom .
Properties
CAS No. |
146334-66-9 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-4,7-8,12,14-15H,5-6,9-10H2,1-2H3 |
InChI Key |
QXNRNMQORZTFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
This method employs palladium catalysts to couple 4-methylaniline with 4-methylcyclohexyl halides (e.g., bromide or iodide). Key steps include:
- Catalyst system : Pd(OAc)₂ with Xantphos ligand.
- Base : Cs₂CO₃ or K₃PO₄ in toluene at 110°C for 24 hours.
- Yield : 82–88%.
Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.
Reductive Amination
Sodium Cyanoborohydride-Mediated Route
4-Methylaniline reacts with 4-methylcyclohexanone under reductive conditions:
Sn(OTf)₂-Catalyzed Reductive Alkylation
A tin triflate-catalyzed approach using poly(methylhydrosiloxane) (PMHS) as a reductant:
- Conditions : Sn(OTf)₂ (10 mol%), PMHS (2 equiv), toluene at 120°C for 6 hours.
- Yield : 72–77%.
- Advantage : Avoids stoichiometric metal hydrides.
Direct Alkylation of 4-Methylaniline
Acid-Catalyzed Nucleophilic Substitution
4-Methylcyclohexanol reacts with 4-methylaniline under acidic conditions:
- Catalyst : H₂SO₄ or p-TsOH in xylene at 140°C for 8 hours.
- Yield : 65–70%.
- Limitation : Requires excess alcohol and prolonged heating.
Hydrogenation of Boronic Acid Derivatives
Rhodium-Catalyzed Hydrogenation
Cis-4-methylcyclohexylboronic acid undergoes amination with 4-methylaniline:
- Catalyst : Rh/C under H₂ (0.6 MPa) at 120°C for 8 hours.
- Yield : 85%.
- Purification : Recrystallization from hexane/ethyl acetate.
Ullmann-Type Coupling
Copper-Mediated Reaction
4-Methylaniline couples with 4-methylcyclohexyl iodide using CuI:
- Conditions : CuI (20 mol%), 1,10-phenanthroline ligand, K₂CO₃ in DMF at 100°C.
- Yield : 60–68%.
- Drawback : Lower efficiency compared to Pd catalysis.
Hofmann Rearrangement Adaptation
Sodium Azide-Mediated Rearrangement
Trans-4-methylcyclohexylamine (from 4-methylcyclohexanone oxime) reacts with 4-methylbromobenzene:
- Conditions : NaN₃, H₂SO₄ in CHCl₃ at 40°C for 12 hours.
- Yield : 70–75%.
- Isomer Control : Recrystallization ensures >99.5% trans-selectivity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : 4-Methyl-N-(4-methylcyclohexyl)aniline serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as oxidation to produce quinones and nitroso derivatives, and reduction to yield primary and secondary amines.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Quinones, Nitroso derivatives |
| Reduction | Primary amines, Secondary amines |
| Substitution | Halogenated and nitrated aniline derivatives |
Biology
- Enzyme Interaction Studies : The compound is utilized in research focused on enzyme interactions and metabolic pathways. Its structural properties allow it to effectively interact with biological systems, making it a valuable tool for understanding biochemical processes.
Medicine
- Pharmacological Investigations : There is ongoing research into the pharmacological activities of 4-Methyl-N-(4-methylcyclohexyl)aniline, particularly its potential therapeutic effects. It has been studied for applications in drug development, including its role as an intermediate in the synthesis of pharmaceuticals .
Dyes and Agrochemicals
- The compound is employed in the production of specialty chemicals such as dyes and agrochemicals. Its chemical properties make it suitable for formulating products that require specific reactivity and stability .
Rubber and Coatings
- As a component in rubber vulcanization additives and metal corrosion inhibitors, 4-Methyl-N-(4-methylcyclohexyl)aniline contributes to enhancing the durability and performance of materials .
Case Study 1: Enzyme Interaction
A study published in Physchem explored the reaction mechanisms involving hydroxyl free radicals with 4-methyl aniline derivatives. The findings highlighted the compound's reactivity under various conditions, providing insights into its potential applications in environmental chemistry and biochemistry .
Case Study 2: Pharmaceutical Development
Research conducted on trans-4-methyl cyclohexylamine demonstrated its utility as an intermediate in synthesizing drugs for diabetes treatment. This case underscores the compound's relevance in medicinal chemistry and its impact on developing therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the nitrogen atom critically determines the compound’s properties. Below is a comparative analysis:
Spectroscopic and Thermodynamic Data
- NMR : The cyclohexyl group in 4-methyl-N-(4-methylcyclohexyl)aniline would exhibit complex splitting patterns (e.g., axial/equatorial protons at δ ~1.0–2.5 ppm), distinct from the sharp singlet of the nitro group (δ ~8.10 ppm in 4-methyl-N-(4-nitrophenyl)aniline) .
- LogD : A related compound, N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, has a calculated LogD of 5.5, suggesting moderate hydrophobicity . This aligns with the expected behavior of the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
